

# An In-Depth Technical Guide to 2'-Hydroxy-4'-methylpropiophenone

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 1-(2-Hydroxy-4-methylphenyl)propan-1-one

CAS No.: 2886-52-4

Cat. No.: B2734103

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This guide provides a comprehensive technical overview of 2'-Hydroxy-4'-methylpropiophenone, also identified as **1-(2-Hydroxy-4-methylphenyl)propan-1-one**. Designed for researchers, medicinal chemists, and professionals in drug development and polymer science, this document delves into the molecule's chemical structure, synthesis, physicochemical properties, and potential applications, grounding all information in established scientific principles and methodologies.

## Introduction and Chemical Identity

2'-Hydroxy-4'-methylpropiophenone (CAS No. 2886-52-4) is an aromatic ketone characterized by a propiophenone core structure with a hydroxyl group at the 2' position and a methyl group at the 4' position of the phenyl ring. This specific substitution pattern, particularly the ortho-hydroxy acyl arrangement, imparts distinct chemical properties, including the potential for intramolecular hydrogen bonding, which influences its physical state, reactivity, and spectral characteristics. Its structure makes it a valuable synthon in organic chemistry, particularly as a precursor for more complex molecules.

The fundamental structure of 2'-Hydroxy-4'-methylpropiophenone is illustrated below.

Caption: Chemical structure of 2'-Hydroxy-4'-methylpropiophenone.

## Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties for 2'-Hydroxy-4'-methylpropiophenone is provided below. This data is essential for its handling, purification, and characterization.

Property	Value	Source
CAS Number	2886-52-4	[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	[2]
Molecular Weight	164.20 g/mol	[1]
Appearance	Solid (predicted)	-
SMILES	<chem>CCC(=O)C1=C(C=C(C=C1)C)O</chem>	[2]
InChI	InChI=1S/C10H12O2/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,12H,3H2,1-2H3	[2]
Predicted XlogP	2.9	[2]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

## Spectroscopic Data Interpretation (Predicted)

While experimental spectra for this specific molecule are not widely published, a theoretical interpretation based on its structure provides valuable insight for its identification.

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons will appear as a complex multiplet pattern in the aromatic region. The ethyl group will present as a quartet for the methylene (-CH<sub>2</sub>-) protons and a triplet for the methyl (-CH<sub>3</sub>) protons, a characteristic pattern for an ethyl group attached to a carbonyl. The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent. The methyl group on the aromatic ring will be a sharp singlet.

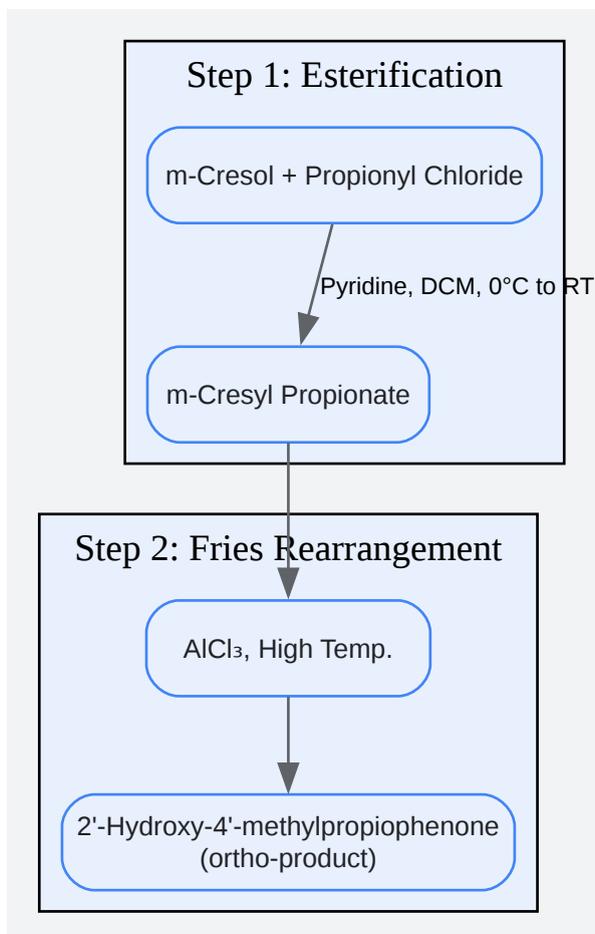
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display ten distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon ( $\text{C}=\text{O}$ ) will have the largest chemical shift, typically in the range of 190-220 ppm. The aromatic carbons will appear in the 110-160 ppm region. The carbons of the ethyl group and the aromatic methyl group will be found in the upfield region of the spectrum.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-3600  $\text{cm}^{-1}$  region, indicative of the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak corresponding to the  $\text{C}=\text{O}$  stretch of the ketone will be observed around 1650-1700  $\text{cm}^{-1}$ . C-H stretching vibrations for the aromatic and aliphatic portions will be present around 2850-3100  $\text{cm}^{-1}$ , and C-O stretching will appear in the 1050-1250  $\text{cm}^{-1}$  region.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol). Fragmentation patterns would likely involve cleavage of the acyl group, leading to characteristic fragment ions.

## Synthesis Methodologies

The synthesis of 2'-Hydroxy-4'-methylpropiophenone is most commonly achieved through electrophilic aromatic substitution reactions, particularly the Fries rearrangement or direct Friedel-Crafts acylation of m-cresol. The choice of method depends on factors such as desired regioselectivity, catalyst tolerance, and environmental considerations.

### Method 1: Fries Rearrangement of m-Cresyl Propionate

The Fries rearrangement is a classic and reliable method for synthesizing hydroxyaryl ketones. [3] It involves the rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid. [3][4] The reaction temperature is a critical parameter for controlling the regioselectivity; higher temperatures generally favor the formation of the ortho isomer due to the thermodynamic stability of the bidentate complex formed with the Lewis acid catalyst. [3]



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Caption: Workflow for the Fries Rearrangement synthesis route.

Experimental Protocol (Adapted from analogous reactions):<sup>[5]</sup>

- Esterification: To a solution of m-cresol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>) and concentrate under reduced pressure to yield crude m-cresyl propionate.
- Rearrangement: To the crude m-cresyl propionate, add anhydrous aluminum chloride (AlCl<sub>3</sub>) (1.5 eq) portion-wise at 0 °C.

- Heat the mixture to a temperature conducive to ortho-isomer formation (typically >100 °C) and maintain for several hours, monitoring the reaction by TLC.
- Quenching and Isolation: Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 2'-Hydroxy-4'-methylpropiophenone.

## Method 2: Direct Friedel-Crafts Acylation of m-Cresol

Direct Friedel-Crafts acylation offers a more direct, one-pot synthesis. However, controlling the regioselectivity can be more challenging compared to the Fries rearrangement, as both ortho and para isomers can be formed. The hydroxyl group of the phenol is highly activating, but it also complexes with the Lewis acid catalyst.

Experimental Protocol (Adapted from analogous reactions):<sup>[5]</sup>

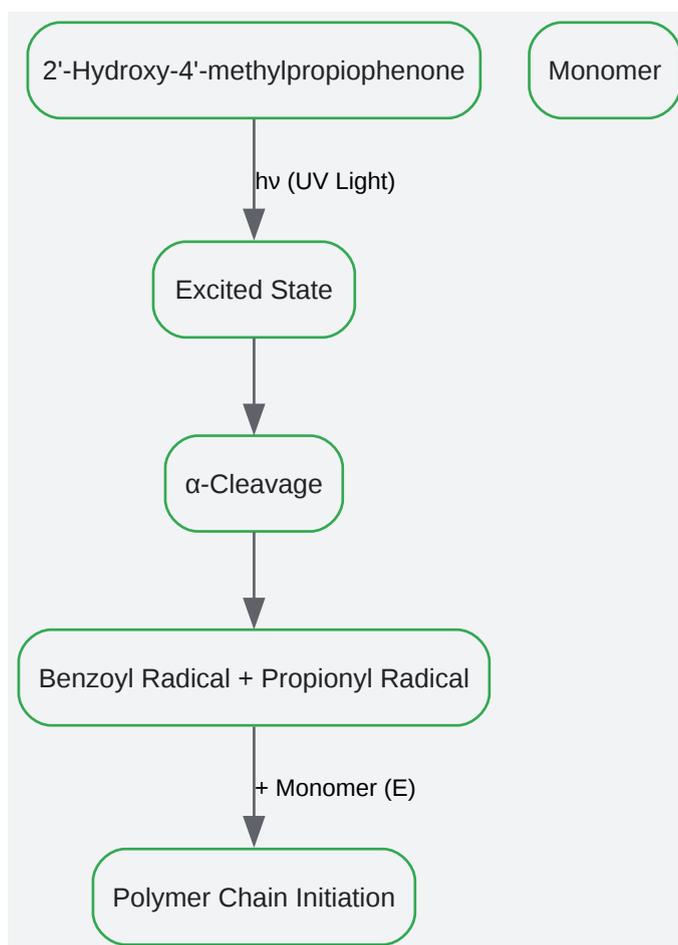
- To a stirred solution of m-cresol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl<sub>3</sub>) (2.2-3.0 eq) portion-wise.
- Allow the mixture to stir for 15-30 minutes to allow for complex formation.
- Add propionyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
- Work-up and Purification: Follow the quenching, extraction, and purification steps as described in the Fries rearrangement protocol.

## Applications and Synthetic Utility

Hydroxyaryl ketones, including 2'-Hydroxy-4'-methylpropiophenone, are valuable intermediates in organic synthesis. Their bifunctional nature (a nucleophilic hydroxyl group and an electrophilic carbonyl group) allows for a wide range of subsequent chemical transformations.

## Potential as a Photoinitiator

Substituted hydroxyaryl ketones are a well-established class of Norrish Type I photoinitiators.[6] Upon absorption of UV light, these molecules can undergo  $\alpha$ -cleavage to generate free radicals, which can initiate polymerization of various vinyl monomers, such as acrylates and methacrylates. This makes them useful in the formulation of UV-curable coatings, adhesives, and inks. The efficiency of initiation is dependent on factors like the concentration of the photoinitiator, the intensity of the UV light source, and the specific monomer system being used.[6]



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